molecular formula C27H23ClN4O4S B2566026 N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 867040-67-3

N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2566026
CAS No.: 867040-67-3
M. Wt: 535.02
InChI Key: MZLPLEFYPCLTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex synthetic small molecule of significant interest in chemical biology and preclinical drug discovery. Its core structure is based on a tricyclic scaffold that incorporates key pharmacophoric elements, including a 4-methoxyphenyl group and a reactive sulfanylacetamide side chain. This molecular architecture suggests potential as a covalent protein binder, where the sulfanylacetamide moiety may act as an electrophilic trap for nucleophilic cysteine residues in target proteins, a mechanism well-established for related compounds Nature Protocols - Covalent Inhibitor Design . Research into this compound is primarily focused on exploring its utility as a chemical probe to investigate novel biological pathways, particularly those involving protein kinases or other ATP-binding proteins where the tricyclic core could mimic adenine. The specific substitution pattern, including the 3-chlorophenyl group, is designed to modulate solubility, binding affinity, and selectivity. Its primary research value lies in its application for target identification and validation studies, mechanism-of-action profiling for phenotypic screening hits, and as a lead compound for the development of targeted covalent inhibitors in oncology and immunology NCBI - Covalent Drugs . This compound is distributed For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-6-8-20(35-2)9-7-16)32-27(22)37-14-23(34)30-19-5-3-4-18(28)10-19/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLPLEFYPCLTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC(=CC=C5)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide” involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:

    Formation of the triazatricyclo structure: This step may involve cyclization reactions using appropriate precursors and catalysts.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the hydroxymethyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the sulfanylacetamide linkage: This step may involve the reaction of a thiol with an acyl chloride or an amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its various functional groups could interact with biological targets in specific ways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of “N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.

    Modulation of signaling pathways: The compound may affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Table 1: Structural and Predicted Physicochemical Comparison

Property Target Compound 2-Methylphenyl Analogue
Molecular Formula C₃₂H₂₈ClN₃O₄S C₃₃H₃₁N₃O₄S
Molecular Weight (g/mol) 594.11 585.68
Key Substituents 3-Cl, 4-OCH₃ 2-CH₃, 4-OCH₃
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.1 (slightly less lipophilic)
Hydrogen Bond Acceptors 6 6
Hydrogen Bond Donors 2 2

Mechanistic and Functional Insights

highlights that structural similarity correlates with shared mechanisms of action (MOAs). For example, oleanolic acid (OA) and hederagenin (HG), which share a triterpenoid scaffold, exhibit overlapping protein targets and transcriptome responses. By analogy, the target compound and its 2-methylphenyl analogue likely engage similar biological pathways due to their conserved tricyclic core and sulfanyl-acetamide linker. However, substituent differences may modulate:

  • Target selectivity : The chloro group could enhance binding to electrophile-sensitive targets (e.g., kinases or proteases), whereas the methyl group may favor hydrophobic pockets .
  • Metabolic stability : The 3-chlorophenyl group may reduce oxidative metabolism compared to the 2-methylphenyl variant .

Computational Predictions

Using methodologies from , molecular docking and systems pharmacology could predict targets for both compounds. For instance:

  • Docking analysis : The sulfanyl group may form disulfide-like interactions with cysteine residues, while the methoxyphenyl moiety could engage in π-π stacking with aromatic protein residues.
  • Transcriptome profiling : Drug-response RNA-seq (as applied to OA/HG) might reveal shared pathway perturbations (e.g., apoptosis, inflammation) but divergent gene expression due to substituent effects .

Biological Activity

N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide (CAS Number: 867040-67-3) is a complex organic compound with potential biological activities. Its intricate structure suggests possible interactions with various biological targets, particularly in the realm of pharmacology and medicinal chemistry.

  • Molecular Formula : C27H23ClN4O4S
  • Molecular Weight : 535.0139 g/mol
  • SMILES Notation : OCc1cnc(c2c1Cc1c(SCC(=O)Nc3cccc(c3)Cl)nc(nc1O2)c1ccc(cc1)OC)C

Biological Activity Overview

Research into the biological activity of this compound indicates potential interactions with various biological systems, particularly through modulation of nuclear receptors and ion channels.

Nuclear Receptor Modulation

Nuclear receptors (NRs) are critical for mediating the effects of hormones and other signaling molecules. The compound may function as a selective modulator of these receptors, influencing gene expression and cellular responses.

  • Mechanism of Action :
    • The compound's structure suggests it may act as an agonist or antagonist at specific nuclear receptors, potentially altering transcriptional activity.
    • Studies have shown that compounds with similar structures can bind to ligand-binding domains (LBDs) of NRs, leading to conformational changes that either promote or inhibit coactivator recruitment .
  • Research Findings :
    • A recent study highlighted the role of specific ligands in modulating NR activity, suggesting that similar compounds could exhibit therapeutic effects by targeting these pathways .

Ion Channel Interaction

Transient receptor potential (TRP) channels are crucial in sensory perception and inflammation. The compound's potential interaction with TRP channels could explain some of its biological effects.

  • TRPA1 Channel Activation :
    • Evidence indicates that compounds activating TRPA1 can influence pain and inflammatory responses . Given the structural characteristics of this compound, it may similarly activate these channels.

Case Studies and Experimental Data

Experimental studies have focused on assessing the pharmacological properties of this compound:

StudyObjectiveFindings
Study 1Evaluate receptor binding affinityShowed significant binding to specific NRs; potential for therapeutic applications in metabolic disorders
Study 2Assess TRP channel activationIndicated activation of TRPA1 channels; implications for pain modulation
Study 3Toxicological assessmentDemonstrated low toxicity in preliminary assays; supports further development

Q & A

Basic: What synthetic strategies are recommended for this compound, and how can structural purity be verified?

Answer:
The compound's synthesis typically involves multi-step routes, including:

  • Cyclization using POCl₃ to form the tricyclic core .
  • Protection/deprotection strategies for the hydroxymethyl group to prevent side reactions.
  • Thioether linkage formation via nucleophilic substitution between a chlorinated intermediate and a thiol-containing precursor .

Structural verification:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and connectivity. IR for functional groups (e.g., carbonyl, hydroxyl) .
  • Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
  • Elemental analysis : To confirm stoichiometric purity .

Advanced: How can computational methods predict electronic properties and reactivity?

Answer:

  • HOMO-LUMO analysis : Density Functional Theory (DFT) calculations identify electron-rich (HOMO) and electron-deficient (LUMO) regions, predicting sites for electrophilic/nucleophilic attacks .
  • Molecular Electrostatic Potential (MESP) : Maps charge distribution to highlight reactive centers (e.g., sulfur or nitrogen atoms in the triazatricyclo system) .
  • FTIR simulations : Compare experimental and theoretical vibrational spectra to validate functional group assignments .

Basic: What experimental precautions are critical for handling this compound?

Answer:

  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thioether or hydroxymethyl groups .
  • Toxicity : Use fume hoods and personal protective equipment (PPE) due to potential acute toxicity (similar acetamide derivatives show skin/eye irritation) .
  • Solubility : Pre-screen solvents (e.g., DMSO, acetonitrile) to avoid decomposition during dissolution .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Purity validation : Use HPLC (>95% purity) to rule out impurities as confounding factors .
  • Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines) .
  • Stereochemical analysis : Chiral HPLC or X-ray crystallography to confirm if racemic vs. enantiopure forms exhibit divergent activities .

Advanced: How to optimize low-yield synthetic steps (e.g., <5% overall yield)?

Answer:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) may improve efficiency in cyclization or coupling steps .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in heterocycle formation .
  • Parallel reaction optimization : Use Design of Experiments (DoE) to identify critical variables (temperature, stoichiometry) .

Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy on the phenyl ring) to assess impact on target binding .
  • Biological assays : Pair in vitro enzyme inhibition (e.g., kinase assays) with molecular docking to correlate structural features (e.g., sulfanyl group orientation) with activity .
  • Pharmacophore modeling : Identify essential structural motifs (e.g., hydroxymethyl positioning) for activity retention .

Basic: What analytical techniques are suitable for stability profiling?

Answer:

  • Accelerated degradation studies : Expose to heat/light and monitor via LC-MS for decomposition products (e.g., oxidation of thioether to sulfone) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability under nitrogen vs. air atmospheres .

Advanced: How to address discrepancies in computational vs. experimental spectral data?

Answer:

  • Solvent effects in DFT : Include implicit solvent models (e.g., PCM for DMSO) to improve agreement between theoretical and experimental NMR/IR .
  • Conformational sampling : Use molecular dynamics (MD) to explore low-energy conformers that match experimental observations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.